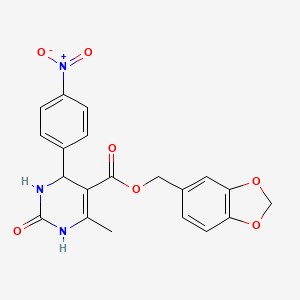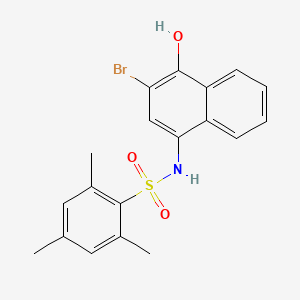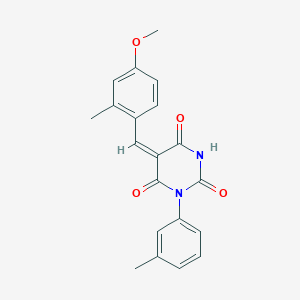![molecular formula C12H11NO4S2 B5088744 4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5088744.png)
4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid, commonly known as Mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, fever, and inflammation. Mefenamic acid is a potent inhibitor of prostaglandin synthesis, which is responsible for the pain and inflammation associated with various conditions such as arthritis, menstrual cramps, and headache.
Mecanismo De Acción
Mefenamic acid works by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the synthesis of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in pain and inflammation. By inhibiting COX, Mefenamic acid reduces the production of prostaglandins, which results in a reduction in pain, fever, and inflammation.
Biochemical and Physiological Effects:
Mefenamic acid has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to reduce the production of cytokines, chemokines, and other inflammatory mediators. It also inhibits the migration of leukocytes to the site of inflammation and reduces the release of reactive oxygen species. Mefenamic acid has also been shown to reduce the production of nitric oxide, which is involved in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mefenamic acid has several advantages for lab experiments, including its high potency, specificity, and selectivity for COX inhibition. It is also readily available and relatively inexpensive. However, Mefenamic acid has some limitations, including its potential for toxicity and adverse effects at high doses. It is also known to interact with other drugs and may have variable effects on different cell types and tissues.
Direcciones Futuras
There are several future directions for the study of Mefenamic acid. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and safety. Another area of research is the investigation of its potential use in combination with other drugs or therapies for the treatment of various inflammatory and non-inflammatory conditions. Finally, further studies are needed to elucidate the molecular mechanisms underlying its anti-inflammatory and anticancer effects and to identify new targets for drug development.
Métodos De Síntesis
Mefenamic acid can be synthesized by several methods, including the reaction of 2-thiophenecarboxylic acid with 3-methylaniline in the presence of acetic anhydride and sulfuric acid. The reaction yields Mefenamic acid as a white crystalline solid with a melting point of 230-232°C.
Aplicaciones Científicas De Investigación
Mefenamic acid has been widely studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used in various preclinical and clinical studies to evaluate its efficacy and safety in treating various conditions such as arthritis, dysmenorrhea, and headache. Mefenamic acid has also been investigated for its potential use in cancer therapy due to its ability to inhibit prostaglandin synthesis and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
4-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c1-8-3-2-4-9(5-8)13-19(16,17)10-6-11(12(14)15)18-7-10/h2-7,13H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIFOKMUBLCTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B5088667.png)


![1-(4-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5088697.png)

![2-chloro-5-[5-(2-nitro-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5088713.png)
![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5088719.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5088723.png)
![N-benzyl-4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B5088726.png)

![1-{4-[(2-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5088749.png)
![1-ethyl-4-(3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B5088757.png)
![2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5088764.png)

